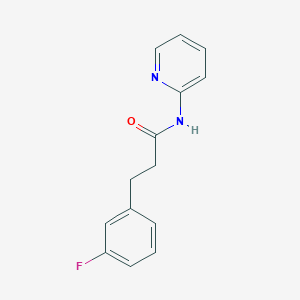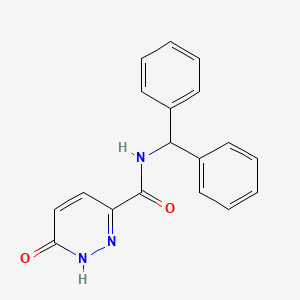
3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide is an organic compound that features a fluorinated phenyl ring and a pyridine moiety connected through a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and 2-aminopyridine.
Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with 2-aminopyridine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is reacted with propanoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines or alcohols depending on the reducing agent.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the interaction with biological targets such as enzymes or receptors.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The fluorinated phenyl ring and pyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(pyridin-2-yl)propanamide
- 3-(3-bromophenyl)-N-(pyridin-2-yl)propanamide
- 3-(3-methylphenyl)-N-(pyridin-2-yl)propanamide
Uniqueness
3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its chloro, bromo, and methyl analogs
Properties
Molecular Formula |
C14H13FN2O |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C14H13FN2O/c15-12-5-3-4-11(10-12)7-8-14(18)17-13-6-1-2-9-16-13/h1-6,9-10H,7-8H2,(H,16,17,18) |
InChI Key |
QPTDUAIVCQZANL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-5-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B11489139.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-difluorobenzenesulfonamide](/img/structure/B11489141.png)
![2-Amino-3-[(4-chlorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile](/img/structure/B11489146.png)
![5-(2-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11489171.png)

![N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11489180.png)
![2'-amino-1-ethyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B11489185.png)
![Ethyl 7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11489193.png)
![1,3-Benzoxazole-5-carboxylic acid, 7-[(2-furanylcarbonyl)amino]-2-(phenylmethyl)-, methyl ester](/img/structure/B11489194.png)
![8-amino-6-(4-chlorophenyl)-2-(methylamino)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11489200.png)
![13-benzyl-7-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11489201.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489212.png)
![2-methoxy-N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B11489217.png)
![N-(4-{[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11489222.png)
